molecular formula C13H19O5P B1626149 Ethyl 3-(diethoxyphosphoryl)benzoate CAS No. 26342-16-5

Ethyl 3-(diethoxyphosphoryl)benzoate

Cat. No.: B1626149
CAS No.: 26342-16-5
M. Wt: 286.26 g/mol
InChI Key: RDMUANMMZKZKJO-UHFFFAOYSA-N
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Description

Ethyl 3-(diethoxyphosphoryl)benzoate: is an organic compound that belongs to the class of phosphonate esters It is characterized by the presence of a benzoate group attached to a diethoxyphosphoryl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(diethoxyphosphoryl)benzoate typically involves the reaction of 3-hydroxybenzoic acid with diethyl phosphite in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester. The general reaction scheme is as follows:

3-Hydroxybenzoic acid+Diethyl phosphiteDCCEthyl 3-(diethoxyphosphoryl)benzoate+By-products\text{3-Hydroxybenzoic acid} + \text{Diethyl phosphite} \xrightarrow{\text{DCC}} \text{this compound} + \text{By-products} 3-Hydroxybenzoic acid+Diethyl phosphiteDCC​Ethyl 3-(diethoxyphosphoryl)benzoate+By-products

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(diethoxyphosphoryl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, bromo, and sulfonic acid derivatives of the benzoate group.

Scientific Research Applications

Ethyl 3-(diethoxyphosphoryl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its phosphonate group makes it a useful intermediate in the preparation of phosphonic acid derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a prodrug, where the phosphonate ester can be hydrolyzed in vivo to release the active drug.

    Industry: It is used in the development of flame retardants, plasticizers, and other materials that require the incorporation of phosphorus-containing groups.

Mechanism of Action

The mechanism of action of ethyl 3-(diethoxyphosphoryl)benzoate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Diethyl benzylphosphonate: Similar in structure but with a benzyl group instead of a benzoate group.

    Ethyl benzoate: Lacks the phosphonate group, making it less versatile in terms of chemical reactivity.

    Diethyl phosphite: Contains the phosphonate group but lacks the aromatic benzoate moiety.

Uniqueness: Ethyl 3-(diethoxyphosphoryl)benzoate is unique due to the presence of both the benzoate and diethoxyphosphoryl groups. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler phosphonate esters or benzoate derivatives. Its ability to undergo electrophilic aromatic substitution reactions, coupled with the reactivity of the phosphonate group, makes it a valuable compound in organic synthesis and materials science.

Properties

IUPAC Name

ethyl 3-diethoxyphosphorylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O5P/c1-4-16-13(14)11-8-7-9-12(10-11)19(15,17-5-2)18-6-3/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMUANMMZKZKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30517818
Record name Ethyl 3-(diethoxyphosphoryl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26342-16-5
Record name Ethyl 3-(diethoxyphosphoryl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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